3-(Bromomethyl)-4-fluorobenzoic acid
Description
Contextualization of 3-(Bromomethyl)-4-fluorobenzoic acid within Halogenated Benzoic Acid Derivatives
Halogenated benzoic acids are a class of organic compounds where one or more hydrogen atoms on the benzoic acid's benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). google.comontosight.ai The presence and position of these halogens can dramatically alter the compound's physical and chemical properties, including its acidity, reactivity, and biological activity. ontosight.aiacs.org For instance, halogenation is a key strategy in the synthesis of pharmaceuticals and agrochemicals. google.cominnospk.com
This compound is a specific example within this class, distinguished by its particular substitution pattern. The fluorine atom at the 4-position and the bromine atom within the methyl group at the 3-position create a unique electronic and steric environment. Fluorine, being highly electronegative, can influence the acidity of the carboxylic acid and can be a crucial element in designing bioactive molecules due to its ability to form strong bonds with carbon and modulate metabolic stability. nih.gov The bromomethyl group, on the other hand, provides a reactive site for nucleophilic substitution, a common strategy for linking molecular fragments.
The strategic placement of these groups makes this compound a bifunctional reagent, where the carboxylic acid and the benzylic bromide can undergo reactions independently, allowing for controlled and sequential synthetic transformations.
Table 1: Physicochemical Properties of a Related Compound: 3-Bromo-4-fluorobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrFO2 |
| Molecular Weight | 219.01 g/mol |
| Melting Point | 138-140 °C |
| Appearance | Off-white to white powder |
| CAS Number | 1007-16-5 |
Data sourced from multiple references. innospk.com
Historical Context of Related Benzylic Bromide and Carboxylic Acid Architectures in Synthetic Chemistry
The functional groups present in this compound have deep roots in the history of synthetic chemistry.
Carboxylic Acids: Carboxylic acids have been known for centuries, with acetic acid in vinegar being one of the earliest known examples. libretexts.org Their prevalence in nature, from fatty acids in lipids to amino acids in proteins, underscores their fundamental importance. britannica.com In synthetic chemistry, the carboxyl group (COOH) is one of the most important functional groups, serving as a precursor for a wide array of other functionalities, including esters, amides, acyl halides, and anhydrides. wikipedia.orgbritannica.com The development of methods to synthesize and modify carboxylic acids was a cornerstone of early organic chemistry.
Benzylic Bromides: Benzylic halides, and specifically benzyl (B1604629) bromide, became important reagents in organic synthesis due to the reactivity of the benzylic position. wikipedia.orglibretexts.org The carbon atom adjacent to a benzene ring is particularly susceptible to radical halogenation, allowing for the straightforward synthesis of benzylic bromides from the corresponding toluenes. rsc.org These compounds are highly effective benzylating agents, used to introduce the benzyl group (C6H5CH2-) into molecules, often as a protecting group for alcohols and carboxylic acids. wikipedia.orgnbinno.com The stability of the intermediate benzyl radical, due to resonance stabilization, facilitates these reactions. libretexts.org
The combination of these two historically significant chemical motifs—the versatile carboxylic acid and the reactive benzylic bromide—into a single molecule like this compound represents a strategic evolution in the design of synthetic intermediates.
Contemporary Academic Relevance of this compound as a Synthetic Building Block
In modern organic and medicinal chemistry, this compound is valued as a versatile synthetic building block. enamine.netresearchgate.net The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The utility of this compound stems from the orthogonal reactivity of its functional groups.
The carboxylic acid moiety can be readily converted into an ester or an amide through reactions with alcohols or amines, respectively. This is a common step in the synthesis of many biologically active compounds. researchgate.netglobalscientificjournal.com For example, the synthesis of methyl 3-bromo-4-fluorobenzoate is achieved by reacting the corresponding carboxylic acid with methanol. chemicalbook.com
Simultaneously or sequentially, the bromomethyl group can react with a wide range of nucleophiles (e.g., alcohols, phenols, thiols, amines) to form a new carbon-nucleophile bond. This allows for the tethering of the fluorinated benzoic acid core to other molecular scaffolds. This dual reactivity is highly advantageous in combinatorial chemistry and drug discovery, where the rapid generation of a library of related compounds is often a key objective.
The presence of the fluorine atom is also of high contemporary relevance. The introduction of fluorine into drug candidates can lead to improved metabolic stability, increased binding affinity, and altered pharmacokinetic properties. nih.gov Therefore, building blocks containing fluorine, such as this compound, are in high demand in the pharmaceutical industry. For instance, the related compound 3-bromo-4-fluorobenzoic acid is used in the synthesis of potent and selective inhibitors with therapeutic potential.
Table 2: Key Reactions of the Functional Groups
| Functional Group | Reaction Type | Reacts With | Product |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol | Ester |
| Carboxylic Acid | Amidation | Amine | Amide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFCEMXGKVBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603754 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89540-20-5 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromomethyl 4 Fluorobenzoic Acid and Its Transformations
Diverse Derivatization Strategies via the Bromomethyl Moiety of 3-(Bromomethyl)-4-fluorobenzoic acid
The C(sp³)–Br bond in the bromomethyl group of this compound is activated by the adjacent benzene (B151609) ring. This benzylic position is highly susceptible to a variety of reactions, primarily due to the stabilization of reaction intermediates, such as carbocations in SN1 reactions, or the favorable orbital overlap in the transition states of SN2 reactions. This inherent reactivity allows for extensive derivatization through nucleophilic substitution, elimination, and organometallic cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic chemistry where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom. As a primary benzylic halide, this compound is an excellent substrate for such transformations, typically proceeding via an SN2 pathway. This mechanism involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking.
The benzylic bromide can be readily displaced by a range of heteroatomic nucleophiles to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Amine Synthesis: The reaction of this compound with ammonia, primary, or secondary amines provides a direct route to the corresponding benzylamines. This SN2 alkylation of amines is a fundamental method for constructing C-N bonds. libretexts.org Using an excess of the amine can help to minimize over-alkylation, which can occur as the product amine is also nucleophilic. youtube.comchemguide.co.uk
Ether Synthesis: The Williamson ether synthesis is a robust and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of an alcohol with a strong base (like sodium hydride) to form a potent nucleophile, the alkoxide ion. khanacademy.orgyoutube.com This alkoxide can then efficiently displace the bromide from this compound in an SN2 reaction to yield the corresponding ether. libretexts.org The reaction works best with primary halides like the target compound to avoid competing elimination reactions. masterorganicchemistry.com
Thioether Synthesis: Analogous to the Williamson ether synthesis, thioethers (or sulfides) can be prepared by reacting the benzylic bromide with a thiolate nucleophile (RS⁻). nih.gov Thiolates are generated by deprotonating a thiol with a suitable base and are excellent nucleophiles, readily participating in SN2 reactions to form thioethers with high efficiency. tue.nl
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Amine | R-NH₂ | 3-((Alkylamino)methyl)-4-fluorobenzoic acid | Excess amine, polar solvent |
| Alkoxide | RO⁻Na⁺ | 3-((Alkoxymethyl)-4-fluorobenzoic acid | Alcohol, NaH, THF/DMF |
When this compound is treated with a tertiary amine, a quaternization reaction occurs. This process, known as the Menshutkin reaction, is a classic SN2 transformation where the lone pair of the tertiary amine attacks the electrophilic benzylic carbon, displacing the bromide ion. tue.nlgoogle.comwikipedia.org The resulting product is a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon substituents and carries a positive formal charge, balanced by the bromide counter-ion. chemguide.co.ukyoutube.com Benzylic halides are particularly effective alkylating agents in this reaction due to their high reactivity. wikipedia.org
Table 2: Quaternization Reaction Example
| Tertiary Amine | Reagent Example | Product Type |
|---|
Elimination Reactions and Subsequent Chemical Transformations
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction instead of substitution. libretexts.org This process, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the benzylic carbon by the base, with the simultaneous formation of a carbon-carbon double bond and expulsion of the bromide leaving group. youtube.com
The product of such an elimination would be a conjugated alkene, where the newly formed double bond is in conjugation with the aromatic ring, a thermodynamically favorable arrangement. The choice of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) is crucial to favor the E2 pathway over the competing SN2 reaction. leah4sci.com Under conditions that promote the formation of a carbocation (e.g., a weak base in a polar protic solvent), an E1 (unimolecular elimination) reaction can also occur. youtube.comyoutube.com
Organometallic Cross-Coupling Reactions at the Benzylic Position
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized C-C bond formation. While most famous for coupling C(sp²) centers, these methods have been extended to include C(sp³) electrophiles like benzylic bromides.
The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov While the coupling of aryl halides is common, the reaction can be adapted for C(sp³)–C(sp²) bond formation, enabling the coupling of benzylic halides like this compound with various arylboronic acids. nih.govnih.gov
This reaction typically requires a palladium source, such as palladium(II) acetate (B1210297), a suitable phosphine (B1218219) ligand (e.g., PPh₃ or JohnPhos), and a base (e.g., potassium carbonate or potassium phosphate) in a solvent like toluene (B28343) or DMF. nih.govorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the benzylic bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the diarylmethane product and regenerate the catalyst. This methodology provides a direct route to a diverse array of 3-(arylmethyl)-4-fluorobenzoic acid derivatives. organic-chemistry.org
Table 3: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Reagent Example | Product Type | Typical Catalytic System |
|---|
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. gold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The versatility of the Sonogashira coupling makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. gold-chemistry.org
In the context of this compound, the aryl bromide moiety can readily participate in Sonogashira coupling reactions. This allows for the introduction of various alkyne-containing substituents at the 3-position of the benzoic acid ring. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope. nih.gov
A typical Sonogashira coupling reaction involving an aryl bromide and a terminal alkyne can be generalized as follows:

Key Components and Conditions:
| Component | Function | Examples |
| Palladium Catalyst | Primary catalyst for the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper(I) Co-catalyst | Facilitates the reaction with the terminal alkyne. | CuI |
| Base | Neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. | Triethylamine (NEt₃), Diisopropylamine (i-Pr₂NH) |
| Solvent | Provides a medium for the reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |
This table provides examples of commonly used reagents and may not be exhaustive.
Recent advancements in Sonogashira coupling have focused on developing more efficient and environmentally friendly protocols. These include the use of copper-free conditions, aqueous reaction media, and highly active catalyst systems that allow for lower catalyst loadings. nih.govresearchgate.net For instance, catalyst systems like Pd₂(dba)₃/P(tBu)₃ have been shown to promote the Sonogashira reaction of aryl bromides at room temperature without the need for a CuI co-catalyst. researchgate.net
Heck Reactions and Other Olefination Strategies
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.org The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. wikipedia.orgorganic-chemistry.org
The aryl bromide functionality of this compound can serve as the halide component in a Heck reaction. This enables the introduction of a wide array of vinyl groups at the 3-position of the benzoic acid core. The reaction generally exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
A general representation of the Heck reaction is shown below:

Typical Reaction Partners and Conditions:
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the oxidative addition and subsequent steps of the catalytic cycle. | Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] |
| Base | Neutralizes the hydrohalic acid produced in the reaction. | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) |
| Ligand (optional) | Stabilizes the palladium catalyst and influences reactivity and selectivity. | Triphenylphosphine (PPh₃), BINAP |
| Solvent | Provides the reaction medium. | Acetonitrile (MeCN), Dimethylformamide (DMF), Toluene |
This table illustrates common reagents and conditions; specific applications may require optimization.
Recent developments in Heck-type reactions have expanded their scope and applicability. For example, phosphine-free palladium catalyst systems have been developed, offering a more cost-effective and sometimes more active alternative. nih.gov Furthermore, variations of the Heck reaction, such as the Heck-Matsuda reaction, have emerged, providing alternative pathways for olefination.
Chemical Reactivity of the Carboxylic Acid Functionality in this compound
Formation of Amides, Esters, and Anhydrides
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, including amides, esters, and anhydrides. These transformations are fundamental in organic synthesis and are crucial for the construction of more complex molecules.
Amide Formation: Amides are typically synthesized by the condensation of a carboxylic acid with an amine. nih.gov Direct condensation is often challenging and requires high temperatures. Therefore, the carboxylic acid is usually activated first. Common methods for amide bond formation include the use of coupling reagents or conversion of the carboxylic acid to a more reactive species like an acid chloride. nih.gov For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov
Esterification: Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Acid-catalyzed esterification (Fischer esterification) is a common method. Alternatively, the carboxylic acid can be converted to an acyl halide or anhydride, which then reacts with an alcohol. N-bromosuccinimide (NBS) has been reported as a catalyst for the esterification of aryl carboxylic acids under mild conditions. nih.gov
Anhydride Formation: Carboxylic anhydrides can be prepared by the dehydration of two molecules of a carboxylic acid. wikipedia.org This is often achieved by treating the carboxylic acid with a strong dehydrating agent. Symmetrical anhydrides are formed when a single type of carboxylic acid is used, while mixed anhydrides result from the use of two different carboxylic acids. wikipedia.org Reagents like oxalyl chloride or thionyl chloride can be used to facilitate this transformation. nih.gov
Selective Reduction to Alcohols and Aldehydes
The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol or, with more difficulty, to the aldehyde. The choice of reducing agent is critical to achieve the desired transformation without affecting other functional groups in the molecule, such as the bromomethyl and fluoro substituents.
Reduction to Alcohols: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) alone. iwu.edu However, the reactivity of NaBH₄ can be enhanced by the addition of certain reagents. For example, a combination of sodium borohydride and bromine (NaBH₄–Br₂) has been shown to effectively reduce benzoic acids to their corresponding alcohols. sci-hub.se Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are also commonly used for this transformation. researchgate.net
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires the use of specific reagents and carefully controlled reaction conditions to prevent over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).
Common Reducing Agents and Their Selectivity:
| Reducing Agent | Target Functional Group | Comments |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Generally does not reduce carboxylic acids or esters. iwu.edu |
| Sodium Borohydride/Bromine (NaBH₄/Br₂) | Carboxylic Acids | Effective for the reduction of benzoic acids to alcohols. sci-hub.se |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Amides, Aldehydes, Ketones | A very powerful and non-selective reducing agent. |
| Diborane (B₂H₆) | Carboxylic Acids, Aldehydes, Ketones | A powerful reducing agent that is more selective than LiAlH₄. researchgate.net |
| Lithium tri-tert-butoxyaluminum hydride | Acid Chlorides | Used for the partial reduction of acid chlorides to aldehydes. |
This table provides a general overview of the reactivity of common reducing agents.
Decarboxylation Pathways and Derivatives
Decarboxylation is the removal of a carboxyl group from a molecule, typically with the release of carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids, such as this compound, is generally difficult and requires harsh reaction conditions. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable.
However, under certain conditions, decarboxylation can be induced. For instance, the decarboxylation of substituted benzoic acids can sometimes be achieved in acidic aqueous solutions at elevated temperatures. researchgate.net The rate of decarboxylation is highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.net
The primary derivative resulting from the decarboxylation of this compound would be 2-bromo-1-fluoromethyl-benzene. However, due to the required harsh conditions, this transformation may not be synthetically useful and could lead to decomposition or side reactions.
Alternative pathways that lead to derivatives where the carboxyl group is replaced can be considered. For example, the Curtius, Schmidt, or Hofmann rearrangements can be used to convert carboxylic acids into amines via an isocyanate intermediate. These reactions effectively result in the loss of the carboxyl carbon as CO₂ and the introduction of an amino group.
Advanced Structural Characterization and Spectroscopic Elucidation of 3 Bromomethyl 4 Fluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-(Bromomethyl)-4-fluorobenzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Correlations
Multi-dimensional NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.
¹H-¹H Correlation Spectroscopy (COSY): A COSY spectrum would reveal the coupling relationships between the aromatic protons. It is predicted that the proton at position 5 (H-5) would show a correlation with the proton at position 6 (H-6). Similarly, H-6 would show a correlation with H-2.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish direct, one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the unambiguous assignment of the aromatic C-H signals (C-2, C-5, and C-6) and the methylene (B1212753) (-CH₂Br) carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is key to identifying the quaternary carbons and piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key predicted HMBC correlations are outlined in the table below.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~130 | H-2 → C-1, C-3, C-6; H-6 → C-1, C-2, C-5 |
| 2 | ~8.1 (d) | ~132 | H-2 → C-1, C-3, C-4, C-6 |
| 3 | - | ~135 | H-2 → C-3; H-CH₂ → C-3, C-4, C-2 |
| 4 | - | ~160 (d, ¹JCF ≈ 250 Hz) | H-5 → C-4; H-CH₂ → C-4 |
| 5 | ~7.3 (t) | ~118 (d, ²JCF ≈ 22 Hz) | H-5 → C-1, C-3, C-4, C-6 |
| 6 | ~7.9 (dd) | ~128 (d, ³JCF ≈ 8 Hz) | H-6 → C-1, C-2, C-4, C-5 |
| -COOH | ~13.0 (s, br) | ~166 | H-2 → -COOH; H-6 → -COOH |
Predicted chemical shifts are relative to TMS. Coupling constants (J) are approximate values.
Fluorine-19 NMR Spectroscopic Signatures and Coupling Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. fiveable.me For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom on the benzene (B151609) ring. Based on data for 4-fluorobenzoic acid, the chemical shift is anticipated to be in the range of -105 to -115 ppm relative to CFCl₃.
The fluorine atom will exhibit coupling to the neighboring aromatic protons. The most significant coupling is expected to be the three-bond coupling to H-5, which would likely result in a triplet or doublet of doublets appearance for the ¹⁹F signal, depending on the resolution and the magnitude of the four-bond coupling to H-2. The ¹⁹F signal may also show smaller, long-range couplings to the methylene protons of the bromomethyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₆BrFO₂), the expected exact mass can be calculated.
The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Predicted HRMS Data for this compound
| Molecular Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ (for ⁷⁹Br) | 231.9586 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, the C-F bond, the C-Br bond, and the aromatic ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic acid) | 3300-2500 (broad) | Weak | Stretching |
| C=O (Carboxylic acid) | 1710-1680 | Strong | Stretching |
| C=C (Aromatic) | 1600-1450 | Strong | Stretching |
| C-F | 1250-1100 | Moderate | Stretching |
| C-O (Carboxylic acid) | 1320-1210 | Moderate | Stretching |
| O-H (Carboxylic acid) | 1440-1395 | Weak | Bending |
| C-H (Aromatic) | 3100-3000 | Strong | Stretching |
| C-H (Aromatic) | 900-675 | Moderate | Out-of-plane bending |
| -CH₂- | 2960-2850 | Moderate | Stretching |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound is currently available, a successful crystallographic analysis would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.
It is anticipated that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids in the solid state. The packing of these dimers would be influenced by other intermolecular interactions, such as halogen bonding involving the bromine atom and dipole-dipole interactions.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral transformations)
This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).
However, if this compound were used as a starting material in a stereoselective synthesis to produce chiral derivatives, chiroptical spectroscopy would become a critical tool. For instance, if the bromomethyl group were to be substituted by a chiral nucleophile, the resulting product would be chiral. In such cases, CD spectroscopy could be used to determine the enantiomeric excess of the product and to study the stereochemical outcome of the reaction. The sign and magnitude of the Cotton effect in the CD spectrum would be characteristic of the absolute configuration of the newly formed stereocenter.
Applications of 3 Bromomethyl 4 Fluorobenzoic Acid As a Key Intermediate in Complex Organic Synthesis
Strategic Building Block for Heterocyclic Compound Synthesis
The dual reactivity of 3-(Bromomethyl)-4-fluorobenzoic acid makes it an ideal starting material for the construction of heterocyclic rings, which are core components of many pharmaceuticals and functional materials. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the carboxylic acid group can participate in condensations, amidations, and esterifications.
Derivatization to Substituted Pyrimidines and Analogues
While direct, documented syntheses of pyrimidine (B1678525) rings originating from this compound are not extensively reported in readily available literature, the compound's structure lends itself to theoretical synthetic pathways. The pyrimidine scaffold is a crucial element in numerous biologically active molecules. nih.govnih.gov The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or related species.
Theoretically, the carboxylic acid moiety of this compound could be transformed into a suitable precursor for pyrimidine synthesis. For instance, conversion to an amide, followed by reduction and further functionalization, could provide a fragment ready for cyclization. The bromomethyl group could be used to attach the entire fluorobenzoic acid moiety to a pre-existing heterocyclic core or be transformed to introduce additional diversity.
Synthesis of Benzofuran (B130515) Derivatives and Related Scaffolds
Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and synthetic compounds with a wide range of biological activities, including antitumor and antimicrobial properties. nih.govnih.govscienceopen.com The synthesis of the benzofuran ring system can be achieved through numerous strategies, often involving the cyclization of a substituted phenol. nih.gov
The application of this compound in this context would likely involve its reaction with a suitably substituted phenol. A common route to benzofurans is the O-alkylation of a salicylaldehyde (B1680747) or a 2-hydroxyphenone with an α-halo ketone, followed by intramolecular cyclization. The bromomethyl group of the title compound can act as the alkylating agent. For example, reaction with a salicylaldehyde derivative could form an ether linkage, with the subsequent intramolecular reaction leading to the formation of the furan (B31954) ring fused to the benzene (B151609) ring. The fluorine and carboxylic acid substituents would then be incorporated into the final benzofuran scaffold, offering points for further chemical modification.
Applications in the Construction of Other Nitrogen- and Oxygen-Containing Heterocycles
The utility of this compound extends to the synthesis of a broader array of heterocycles. Nitrogen-containing heterocycles are the most common heterocyclic framework in physiologically active pharmaceuticals. nih.gov The electrophilic bromomethyl group can readily react with nitrogen nucleophiles such as amines and amides, while the carboxylic acid can react with amines to form amides or with alcohols to form esters.
This dual reactivity enables its use in building complex molecules. For instance, reaction with an amino alcohol could lead to the formation of macrocyclic lactams or other multi-ring systems through sequential N-alkylation and amidation reactions. This versatility makes it a valuable precursor for creating libraries of diverse heterocyclic compounds for drug discovery and materials science applications.
Precursor for Diverse Advanced Organic Scaffolds
Beyond simple heterocycles, this compound can serve as a starting point for the assembly of more intricate molecular frameworks, including polycyclic and macrocyclic systems.
Construction of Polycyclic Aromatic and Heteroaromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic counterparts are of significant interest due to their unique electronic and photophysical properties. The construction of these systems often relies on annulation strategies, where new rings are fused onto an existing aromatic core.
This compound can be envisioned as a key component in such synthetic sequences. For example, the bromomethyl group could be used in a Friedel-Crafts-type alkylation to append the fluorobenzoic acid moiety to another aromatic ring. Subsequent intramolecular cyclization, potentially after converting the carboxylic acid to a more reactive functional group like an acid chloride, could then form a new fused ring system. This approach allows for the controlled assembly of complex, multi-ring architectures.
Synthesis of Macrocyclic Compounds
Macrocycles are large ring structures that are prevalent in natural products and have found applications as pharmaceutical agents and host molecules in supramolecular chemistry. nih.gov The synthesis of macrocycles is a challenging endeavor, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
The distinct reactivity of the two functional groups in this compound makes it a suitable building block for macrocyclization reactions. A long-chain molecule containing two different nucleophilic groups, such as a diamine or an amino alcohol, could react in a stepwise manner with two equivalents of this compound or a derivative. Alternatively, a precursor containing both a nucleophilic amine and an alcohol could react with the bromomethyl and carboxylic acid groups, respectively, to form a large ring. While a related compound, 4-(Bromomethyl)benzoic acid, has been explored as a capping group in macrocycle synthesis, it was noted to sometimes promote the formation of side products. nih.gov The specific substitution pattern of this compound may offer different reactivity and outcomes in the challenging synthesis of macrocyclic structures.
Role in Convergent and Divergent Synthetic Strategies
This compound is a bifunctional building block of significant interest in the strategic planning of complex organic syntheses. Its structure, featuring both a carboxylic acid and an electrophilic bromomethyl group on a fluorinated phenyl ring, allows for its versatile application in both convergent and divergent synthetic methodologies. These two strategies represent different approaches to the construction of complex target molecules, and the utility of this compound lies in its ability to be selectively functionalized at either of its reactive sites.
Conversely, a divergent synthesis begins with a central core molecule that is elaborated through a series of reactions to generate a library of structurally related compounds. This strategy is particularly powerful in medicinal chemistry for exploring the structure-activity relationships (SAR) of a new chemical scaffold. This compound is an ideal starting point for such a strategy. The core scaffold can be modified at one of its functional groups, and the other functional group can then be reacted with a diverse set of reagents. For instance, the carboxylic acid can be coupled with a specific amine to form a stable amide bond. The resulting intermediate, now possessing a reactive bromomethyl group, can be treated with a variety of nucleophiles (e.g., different phenols, anilines, or heterocyclic thiols) to rapidly generate a focused library of analogues, all sharing the common 3-amido-4-fluorobenzyl core.
The strategic advantage of using a building block like this compound is summarized in the table below:
| Synthetic Strategy | Role of this compound | Key Reactions | Outcome |
| Convergent | Linker connecting two pre-synthesized fragments | 1. Amide coupling (at -COOH) 2. Nucleophilic substitution (at -CH₂Br) | Efficient assembly of a single, complex target molecule. |
| Divergent | Central scaffold for generating molecular diversity | 1. Initial modification at one functional group. 2. Parallel reactions with diverse reagents at the second functional group. | Creation of a library of related compounds for screening and SAR studies. |
Utility in Combinatorial Chemistry and Library Synthesis
The principles of divergent synthesis are powerfully extended in the field of combinatorial chemistry, where the goal is to rapidly synthesize large numbers of compounds (a "library") for high-throughput screening. The unique attributes of this compound make it a valuable reagent for these technologies, particularly in solid-phase organic synthesis (SPOS).
In a typical solid-phase approach, the building block is first anchored to a polymer resin. The carboxylic acid group of this compound is well-suited for this initial immobilization step, readily coupling to amine-functionalized resins (such as Rink amide resin) or alcohol-functionalized resins (like Wang resin) to form a stable amide or ester linkage. mdpi.com Once anchored to the solid support, the reactive bromomethyl group is exposed to the reaction environment, ready for further modification.
This solid-phase strategy offers several advantages:
Facilitated Purification: Excess reagents and by-products can be removed by simple filtration and washing of the resin, dramatically simplifying the purification process.
Automation: The process is amenable to automation, allowing for the parallel synthesis of hundreds or thousands of distinct compounds.
"Split-and-Pool" Synthesis: This advanced combinatorial technique can be used to generate vast libraries of compounds by splitting the resin into portions, reacting each with a different building block, and then pooling them back together for the next reaction cycle.
The utility of a scaffold derived from this compound in library synthesis is illustrated below. After immobilizing the scaffold on a solid support, the bromomethyl group can be displaced by a wide array of nucleophilic building blocks, introducing points of diversity into the final products. The fluorine atom is often a desirable feature in medicinal chemistry, as it can enhance metabolic stability and binding affinity. nih.gov
The table below provides examples of how a resin-bound 3-(carboxamido)-4-fluorobenzyl scaffold can be diversified.
| Entry | Nucleophile Class (R-Nu) | Example Nucleophile | Resulting Linkage |
| 1 | Primary/Secondary Amines | Piperidine | Tertiary Amine |
| 2 | Phenols | 4-Methoxyphenol | Ether |
| 3 | Thiols | Thiophenol | Thioether |
| 4 | Carboxylates | Sodium Acetate (B1210297) | Ester |
| 5 | Heterocycles | Imidazole | N-Alkylation |
Following the diversification step, the final compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified library members for biological evaluation. This combination of a versatile bifunctional scaffold and the efficiency of solid-phase synthesis makes this compound a powerful tool for the discovery of new bioactive molecules. mdpi.com
Theoretical and Computational Chemistry Investigations of 3 Bromomethyl 4 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-(Bromomethyl)-4-fluorobenzoic acid. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's behavior at the atomic level. By solving approximations of the Schrödinger equation, researchers can model various chemical properties and reaction pathways.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for studying reaction mechanisms involving molecules like this compound due to its balance of accuracy and computational cost.
Furthermore, DFT can be employed to study the effect of different solvents on the reaction mechanism through the use of implicit or explicit solvent models. This allows for a more realistic simulation of reaction conditions. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and is typically benchmarked against experimental data where available.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide significant insights into the chemical behavior of this compound.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and hardness or softness. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the LUMO would likely indicate that the carbon atom of the bromomethyl group is a primary electrophilic site, susceptible to attack by nucleophiles. The HOMO distribution, influenced by the carboxylic acid and the aromatic ring, would indicate the regions from which the molecule is most likely to donate electrons.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid, the C-Br stretch of the bromomethyl group, and the C-F stretch of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted chemical shifts can be invaluable for assigning the peaks in an experimental NMR spectrum to the corresponding atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Molecular Modeling of Intermolecular Interactions (e.g., in solid-state packing or reaction intermediates)
Molecular modeling can be used to study the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state or with other molecules during a reaction. These intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals forces, are crucial for understanding crystal packing and the stabilization of reaction intermediates.
During a chemical reaction, weak intermolecular interactions can play a significant role in stabilizing the transition state. For example, in a solution-phase reaction, the solvent molecules will interact with the reactants and the transition state. Molecular modeling can be used to study these interactions and understand their effect on the reaction rate and selectivity. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of these intermolecular interactions.
Emerging Research Frontiers and Future Prospects for 3 Bromomethyl 4 Fluorobenzoic Acid
Development of Novel Catalytic Systems for Selective Functionalization
The bromomethyl group is an excellent electrophile, making it a prime target for C-C and C-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been pivotal in this area. nih.gov These methods allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the benzylic position, significantly increasing molecular complexity. nih.gov Research is now focused on developing more active and robust palladium catalysts, including those with specialized ligands, that can operate under milder conditions and with lower catalyst loadings. researchgate.net
Beyond palladium, other transition metals are being explored. For instance, aluminum chloride (AlCl₃) has been used to catalyze the Friedel-Crafts-type alkylation of arenes with benzylic halides, enabling the synthesis of complex diaryl methane (B114726) structures. mdpi.com The functionalization of the bromomethyl moiety can also be achieved through nucleophilic substitution reactions to introduce amines, ethers, amides, and sulfonamides, creating a diverse library of compounds from a single scaffold. nih.govchemimpex.com
| Catalyst System | Reaction Type | Target Site | Potential Application | Reference |
| Palladium Complexes | Suzuki-Miyaura Coupling | Bromomethyl Group | Synthesis of complex aryl-substituted derivatives | nih.govresearchgate.net |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation | Bromomethyl Group | Formation of diaryl methane architectures | mdpi.com |
| Base Catalysis | Nucleophilic Substitution | Bromomethyl Group | Introduction of amines, ethers, and other heteroatoms | nih.gov |
Green Chemistry Approaches to its Synthesis and Derivatization
In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis and derivatization of 3-(Bromomethyl)-4-fluorobenzoic acid. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One promising green technique is the use of sonication, which can promote reactions in the absence of solvents and catalysts. ijisrt.com While demonstrated for related bromo-benzoic acids, this solvent-free method represents a significant step towards a more environmentally benign synthesis. ijisrt.com Another key area is the replacement of traditional volatile organic solvents with greener alternatives. The use of ionic liquid/water solvent systems has been shown to be effective for eco-friendly syntheses of related halogenated compounds. researchgate.net
The broader trend in the synthesis of aromatic acids is a move away from petroleum-based feedstocks and energy-intensive chemical methods toward bioproduction. mdpi.com While not yet applied to this specific compound, the development of engineered microbial pathways for producing functionalized benzoic acids could represent a future paradigm shift in its sustainable production. mdpi.com The goal is to create processes that are not only environmentally friendly but also economically viable, reducing reliance on harsh reagents and complex purification procedures. lifechempharma.com
Integration into Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. nih.gov Its integration into the synthesis and derivatization of this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and greater scalability. chemistryviews.orgrsc.org
The synthesis of precursors for Suzuki-Miyaura coupling reagents has been successfully translated to continuous flow processes, demonstrating the practicality and economic benefits of this approach for producing key building blocks on a large scale. figshare.com Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates. Photochemical bromination to form the reactive bromomethyl group is a prime example. researchgate.net Conducting such reactions in a flow reactor significantly shortens reaction times (from hours to minutes), increases productivity, and improves product purity by minimizing the formation of side products. researchgate.net The inherent advantages of flow systems allow for operating at conditions outside the typical boundaries of batch chemistry, providing more efficient routes to important targets like fluorinated building blocks. chemistryviews.org
| Feature | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |
| Reaction Time | Hours to days | Seconds to minutes | Increased productivity and throughput researchgate.net |
| Safety | Handling of large volumes of hazardous materials | Small reactor volumes, better heat dissipation | Reduced risk of thermal runaway and exposure nih.gov |
| Scalability | Difficult, often requires re-optimization | "Scaling out" by running longer or in parallel | More straightforward and predictable scale-up rsc.org |
| Purity | Prone to side-product formation | Precise control over stoichiometry and residence time | Higher purity, reduced need for purification chemistryviews.orgresearchgate.net |
Exploration of Photo- and Electrocatalytic Transformations involving the Compound
Photocatalysis and electrocatalysis are at the forefront of modern synthetic chemistry, offering novel and sustainable pathways for bond formation. The application of these techniques to this compound is an exciting and largely untapped research frontier.
Photochemistry is already relevant to the synthesis of the compound itself. Visible-light-induced benzylic bromination using reagents like N-bromosuccinimide (NBS) in continuous flow reactors has proven to be a highly effective method for installing the bromomethyl group. researchgate.net Similarly, photooxidative cyanation has been used in the synthesis of related fluorinated molecules. chemistryviews.org
The future lies in using these methods for the subsequent functionalization of the molecule. For example, photoredox catalysis could enable novel cross-coupling reactions at the bromomethyl position under exceptionally mild conditions. It could also facilitate radical-based transformations that are complementary to traditional ionic pathways. Electrocatalysis offers the potential for selective reductions or oxidations. For instance, the carboxylic acid group could be a handle for electrochemical decarboxylative coupling reactions, allowing for the direct formation of new C-C bonds without pre-functionalization, representing a highly atom-economical transformation.
Design and Synthesis of Advanced Molecular Architectures
The ultimate utility of this compound is realized in its application as a scaffold for constructing advanced molecular architectures with specific functions. Its bifunctional nature allows it to act as a versatile linchpin, connecting different molecular fragments to build complex and biologically active compounds. chemimpex.com
In medicinal chemistry, the compound is a key intermediate for creating targeted inhibitors and therapeutic agents. ed.ac.uk For example, a bromomethyl-substituted scaffold has been used as a versatile starting point to synthesize a library of C-7 substituted dihydrothiazolo-pyridone pilicides, which are investigated as anti-virulence agents. nih.gov This work demonstrated the ease of introducing amines, amides, and sulfonamides, and even forming C-C bonds via Suzuki-Miyaura coupling, to build a diverse set of complex structures. nih.gov The synthesis of N-carboxyphenylpyrrole derivatives as potential HIV fusion inhibitors from a related bromomethyl-containing acid further highlights the power of this building block approach. nih.gov
Beyond pharmaceuticals, this scaffold is valuable in materials science. The ability to build complex diaryl methane structures and other novel bromophenol derivatives opens avenues for creating new polymers, specialty chemicals, and functional materials where precise control over the molecular architecture is paramount. mdpi.comchemimpex.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-(Bromomethyl)-4-fluorobenzoic acid in laboratory settings?
- Answer : Researchers must prioritize eye and skin protection due to the compound's reactivity. Immediate flushing with water for 15 minutes is required for eye exposure, while contaminated skin should be washed with soap and water. Contaminated clothing must be removed and laundered before reuse. Note that toxicological data are incomplete, necessitating strict adherence to hazard controls .
Q. What synthetic routes are reported for this compound, and what are their typical yields?
- Answer : A common method involves the reaction of 4-fluorobenzoic acid with chlorosulphonic acid at 150°C for 24 hours, achieving a 75% yield. Alternative routes may utilize bromination or fluorination of precursor benzoic acid derivatives, though specific conditions (e.g., catalysts, solvents) require optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bromomethyl and fluorine substituents. Mass spectrometry (e.g., EI-MS) provides molecular weight verification, while HPLC (≥95% purity standards) ensures product homogeneity. Structural analogs in the evidence highlight the utility of IR spectroscopy for functional group analysis .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the purity and yield of this compound?
- Answer : Systematic optimization includes:
- Temperature control : Elevated temperatures (e.g., 150°C) improve reaction kinetics but may degrade sensitive intermediates.
- Catalyst screening : Lewis acids (e.g., AlCl₃) could enhance bromomethylation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
Post-synthesis purification via recrystallization or column chromatography is recommended, as evidenced by purity standards in related brominated benzoic acids .
Q. What mechanistic insights exist for the bromomethylation of fluorobenzoic acid derivatives?
- Answer : Bromomethylation typically proceeds via electrophilic substitution, where bromine radicals or brominating agents (e.g., NBS) target the methyl group adjacent to the fluorine substituent. Steric and electronic effects from the fluorine atom influence regioselectivity, as seen in analogs like 3-bromo-4-chlorobenzoic acid .
Q. How do discrepancies in reported physicochemical properties affect experimental reproducibility?
- Answer : Variations in melting points (e.g., 154–158°C for 3-bromobenzoic acid vs. 146–151°C for 2-bromobenzoic acid) highlight the need for rigorous characterization. Researchers should cross-reference multiple sources and validate purity using orthogonal methods (e.g., DSC for melting behavior, elemental analysis) .
Q. What strategies mitigate byproduct formation during multi-step syntheses involving this compound?
- Answer : Byproducts often arise from over-bromination or fluorine displacement. Strategies include:
- Stepwise monitoring : Use TLC or in-situ FTIR to track reaction progress.
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) during bromomethylation.
- Low-temperature quenching : Minimize side reactions during workup, as demonstrated in fluoroaromatic syntheses .
Data Contradiction Analysis
Q. Why do reported CAS numbers and synonyms for related compounds vary across databases?
- Answer : Discrepancies arise from historical naming conventions and regional registration practices. For example, 3-Bromo-4-fluorobenzoic acid is alternately listed under CAS 1007-16-5 or 172404-33-0, depending on the supplier. Researchers should verify structures via spectral data rather than relying solely on catalog identifiers .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point (3-Bromobenzoic Acid) | 154–158°C | |
| Reaction Yield (Chlorosulphonic Acid Method) | 75% | |
| Purity Standards (HPLC) | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
